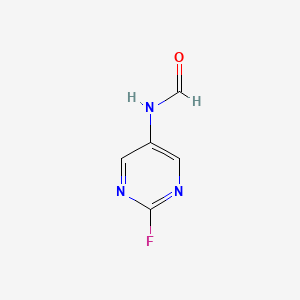

N-(2-Fluoro-5-pyrimidinyl)formamide

Description

N-(2-Fluoro-5-pyrimidinyl)formamide is a pyrimidine derivative featuring a fluorine substituent at the 2-position and a formamide group (-NHCHO) at the 5-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π interactions. The fluorine atom enhances electronegativity and metabolic stability, while the formamide group contributes to solubility and molecular recognition in biological systems .

Properties

CAS No. |

56621-94-4 |

|---|---|

Molecular Formula |

C5H4FN3O |

Molecular Weight |

141.10 g/mol |

IUPAC Name |

N-(2-fluoropyrimidin-5-yl)formamide |

InChI |

InChI=1S/C5H4FN3O/c6-5-7-1-4(2-8-5)9-3-10/h1-3H,(H,9,10) |

InChI Key |

DPZGQQWWQDUSGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)F)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Fluoro-5-Formyl Pyrimidine Intermediates

A critical intermediate for the target compound is the 2-fluoro-5-formyl pyrimidine or related derivatives such as 2-fluoro-5-formyl chloropyridine, which shares synthetic principles with pyrimidines.

- A documented method for preparing 2-fluoro-5-formyl chloropyridine involves oxidation of 2-fluoro-5-methylpyridine using strong oxidants such as potassium permanganate or sodium permanganate in the presence of a base (NaOH or KOH) at elevated temperatures (~95 °C) to yield 2-fluoro-5-pyridinecarboxylic acid derivatives.

- Subsequent acyl chlorination with oxalyl chloride or thionyl chloride in chlorinated solvents under reflux converts the acid to the corresponding formyl chloride derivative, which can be purified by distillation under reduced pressure.

Though this example is for a pyridine system, analogous methods apply to pyrimidine rings due to similar heterocyclic chemistry.

Halogenation and Formylation of Pyrimidines

- Halopyrimidines such as 5-fluoropyrimidines can be prepared by high-temperature reaction of formamide with substituted furanones, yielding 5-halopyrimidines.

- The reaction involves heating boric anhydride and formamide with halogenated furanones at 180-185 °C, followed by workup and isolation of halopyrimidines.

- This method is economical and convenient for generating 5-fluoropyrimidines, which can serve as precursors for further functionalization.

Formylation and Formation of N-(2-Fluoro-5-pyrimidinyl)formamide

Direct Formylation Using Formamide

- The reaction of halopyrimidines with formamide under elevated temperature conditions can lead to nucleophilic substitution at the nitrogen, forming N-substituted formamides.

- The process typically involves refluxing the halopyrimidine with excess formamide, sometimes in the presence of catalysts or under acidic/basic conditions to facilitate the substitution.

- Boric anhydride or similar dehydrating agents may be used to promote cyclization and formylation steps.

Alternative Synthetic Routes

- Starting from 2-fluoro-5-aminopyrimidine derivatives, formylation can be achieved by reaction with formylating agents such as formic acid derivatives or formyl chlorides.

- Protection/deprotection strategies might be employed to ensure regioselective formylation on the nitrogen atom rather than competing sites.

- The use of mild conditions and avoidance of harsh reagents is preferred to maintain the integrity of the fluorine substituent and the heterocyclic ring.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The oxidation and acyl chlorination steps are critical for introducing the formyl group at the 5-position with high purity and yield.

- The high-temperature reaction of halogenated furanones with formamide provides a scalable route to halopyrimidines, which are key intermediates.

- Formylation at the pyrimidinyl nitrogen is best achieved under controlled reflux conditions with formamide, often facilitated by dehydrating agents like boric anhydride to drive the reaction forward.

- Avoidance of harsh conditions preserves the fluorine substituent and prevents ring degradation.

- Industrially, the use of inexpensive reagents and mild conditions is favored for cost-effectiveness and safety.

Chemical Reactions Analysis

N-(2-Fluoropyrimidin-5-yl)formamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(2-Fluoro-5-pyrimidinyl)formamide is a chemical compound that belongs to the family of pyrimidine derivatives, which are aromatic heterocyclic compounds with nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound has a variety of applications in scientific research, including its use as an intermediate in the synthesis of more complex chemical compounds, its use in studies involving nucleic acids and their analogs, and its investigation for potential antiviral and anticancer properties. It is also used in the production of pharmaceuticals and other fine chemicals.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is used as an intermediate in the synthesis of more complex chemical compounds.

- Biology It may be used in studies involving nucleic acids and their analogs.

- Medicine Pyrimidine derivatives, including N-(2-Fluoropyrimidin-5-yl)formamide, are investigated for their potential antiviral and anticancer properties.

- Industry It is used in the production of pharmaceuticals and other fine chemicals.

Comparisons to Similar Compounds

N-(2-Fluoropyrimidin-5-yl)formamide can be compared with other pyrimidine derivatives:

- 5-Fluorouracil A well-known anticancer drug that inhibits thymidylate synthase.

- 2-Fluoropyrimidine A precursor in the synthesis of various fluorinated pyrimidine derivatives.

- N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide Another pyrimidine derivative with potential antiviral properties.

N-(2-Fluoropyrimidin-5-yl)formamide is unique due to its specific fluorine substitution, which can influence its chemical reactivity and biological activity.

Pyrimidine Derivatives as Anti-Inflammatory Agents

Mechanism of Action

The mechanism of action of N-(2-Fluoropyrimidin-5-yl)formamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential antiviral and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

a. Halogen Substituents

- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide (CAS 171887-03-9): This compound replaces fluorine with chlorine at positions 4 and 6 and includes an amino group at position 2. The dichloro substitution increases molecular weight (207.02 g/mol vs. 155.11 g/mol for the fluoro analog) and may enhance lipophilicity. However, chlorine’s larger atomic radius could sterically hinder interactions compared to fluorine.

- The pivalamide group (-NHC(O)C(CH₃)₃) increases steric bulk, reducing hydrogen-bonding capacity compared to formamide. This compound’s molecular weight (224.23 g/mol) and solubility profile differ significantly from the target molecule .

b. Functional Group Variations

- N,N-Dimethyl-N'-(2-(methylthio)pyrimidin-5-yl)formimidamide (CAS 52767-93-8): The formimidamide group (-N=C(NMe₂)-) replaces formamide, altering electronic properties. The methylthio (-SMe) group at position 2 introduces sulfur-based reactivity (e.g., oxidation susceptibility).

Core Heterocycle Comparisons

a. Pyrimidine vs. Thiazole

- FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide): A thiazole-based carcinogen with a nitro-furyl group, FANFT (MW 255.22 g/mol) demonstrates the role of the formamide group in promoting bladder tumors in rats. Unlike pyrimidines, thiazoles contain sulfur, which may participate in metabolic activation. The nitro group increases reactivity, leading to DNA adduct formation .

b. Pyrimidine vs. Pyridine

- N-(5-Hydroxypyridin-2-yl)pivalamide (CAS 898561-65-4):

Pyridine lacks the second nitrogen of pyrimidine, reducing hydrogen-bonding sites. The hydroxyl group at position 5 introduces acidity (pKa ~7), contrasting with the electroneutral fluorine in the target compound. Such differences impact bioavailability and target binding .

Formamide Group Modifications

- N-(2-Chloro-5-nitrophenyl)formamide (CAS 53666-48-1): A phenyl analog with chloro and nitro substituents, this compound (MW 200.58 g/mol) lacks the pyrimidine ring’s nitrogen atoms, reducing aromatic π-system interactions.

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

N-(2-Fluoro-5-pyrimidinyl)formamide is a compound of increasing interest within the pharmaceutical and chemical research communities, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a pyrimidine derivative that has shown promise in various biological assays. Its structural characteristics contribute to its interactions with biological targets, particularly in the context of anti-inflammatory activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins, compounds that mediate inflammation.

-

Inhibition of COX Enzymes :

- Compounds similar to this compound have been reported to exhibit significant inhibitory effects on COX-1 and COX-2 enzymes. For instance, IC50 values for certain derivatives ranged from 19.45 μM to 0.04 μM against COX-2, indicating potent anti-inflammatory activity when compared to standard NSAIDs like celecoxib .

- Experimental Studies :

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its molecular structure. SAR studies have indicated that:

- Substituent Effects : Electron-donating groups enhance the compound's ability to inhibit COX enzymes. For example, the presence of a chloromethyl group at specific positions on the pyrimidine ring has been linked to increased anti-inflammatory potency .

- Comparative Analysis : A series of related compounds were evaluated for their COX inhibitory activities, revealing a trend where structural modifications led to varying degrees of efficacy against inflammation markers .

Case Studies and Research Findings

Several studies have explored the biological properties of this compound and related compounds:

Notable Research Findings

- A study conducted on various pyrimidine derivatives indicated that those with fluorine substitutions exhibited enhanced biological activity due to their ability to stabilize interactions with target proteins .

- Another investigation into the pharmacological profiles of fluorinated compounds revealed that these modifications could lead to improved selectivity and potency against specific inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.